1,3-Diazinan-4-amine
Description
Structure
3D Structure
Properties
CAS No. |
16653-14-8 |
|---|---|
Molecular Formula |
C4H11N3 |
Molecular Weight |
101.153 |
IUPAC Name |
1,3-diazinan-4-amine |
InChI |
InChI=1S/C4H11N3/c5-4-1-2-6-3-7-4/h4,6-7H,1-3,5H2 |
InChI Key |
ZGADGOFWYBBVSR-UHFFFAOYSA-N |
SMILES |
C1CNCNC1N |
Synonyms |
Pyrimidine,4-aminohexahydro-(8CI) |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,3 Diazinan 4 Amine and Its Functionalized Derivatives
Strategic Cyclization Approaches to the 1,3-Diazinane Skeleton
The formation of the 1,3-diazinane ring is a cornerstone in the synthesis of its derivatives. Various strategic cyclization approaches have been developed to construct this six-membered heterocyclic system, ranging from classical condensation reactions to more complex multicomponent and intramolecular strategies.
Amine-Carbonyl Condensation Reactions
The condensation of amines with carbonyl compounds is a fundamental and widely utilized method for the formation of the 1,3-diazinane ring. This approach typically involves the reaction of a 1,3-diamine with an aldehyde or ketone, or a related multicomponent reaction where the diamine component is formed in situ.
A prominent example of a reaction that can be adapted for this purpose is the Biginelli reaction , a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. nih.govamazonaws.com While the classical Biginelli reaction yields dihydropyrimidinones, modifications in the starting materials, such as the use of aminoguanidine (B1677879) or other urea analogs, can lead to amino-functionalized tetrahydropyrimidine (B8763341) cores. The reaction is typically acid-catalyzed, with Lewis acids like copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) and ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) often employed to improve yields and reaction times. nih.gov
The general mechanism involves the initial condensation of the aldehyde and urea to form an N-acylimine ion, which is then attacked by the enolate of the β-dicarbonyl compound. Subsequent cyclization and dehydration afford the final heterocyclic product. The versatility of this reaction allows for the incorporation of a wide range of substituents on the resulting 1,3-diazinane ring.
Multicomponent Reaction (MCR) Strategies for 1,3-Diazinane Scaffolds
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating structural elements from each starting material. amazonaws.com The Biginelli reaction is a classic example of an MCR used for the synthesis of tetrahydropyrimidine derivatives. nih.govamazonaws.com
Modern variations of the Biginelli reaction have been developed to enhance its efficiency and expand its substrate scope. For instance, microwave-assisted organic synthesis (MAOS) has been successfully applied to accelerate the Biginelli condensation, significantly reducing reaction times from hours to minutes and often improving yields. foliamedica.bgresearchgate.netbenthamdirect.com This technique is particularly valuable for the rapid generation of libraries of 1,3-diazinane derivatives for biological screening.
Another important MCR is the Mannich reaction , which involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine. wikipedia.orgnih.gov While the classical Mannich reaction produces β-amino carbonyl compounds, variations of this reaction using 1,3-diamines or their precursors can be envisioned to construct the 1,3-diazinane ring. The reaction proceeds through the formation of an iminium ion, which then acts as an electrophile. wikipedia.org
| Reaction | Reactants | Catalyst | Conditions | Product | Yield (%) | Ref |
| Biginelli Reaction | Aromatic aldehyde, Ethyl acetoacetate, Urea | HCl or DABCO | Ethanol, Reflux | 4-Aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 75-92 | nih.gov |
| Microwave-assisted Biginelli | 1,3,4-Oxadiazole aldehyde, Acetoacetanilide, N,N'-Dimethyl urea | None | Ethanol, Microwave (22-24 min) | Substituted tetrahydropyrimidine-5-carboxamide | High | foliamedica.bg |
| DIPEAc-promoted Biginelli | Aldehyde, Ethyl cyanoacetate, Thiourea | DIPEAc | Room Temperature | 4-Aryl-6-amino-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | High | acs.org |
Intramolecular C-H Amination for Ring Formation
Intramolecular C-H amination has emerged as a powerful tool for the synthesis of saturated nitrogen-containing heterocycles. This strategy involves the direct formation of a C-N bond through the functionalization of an otherwise inert C-H bond. While specific examples for the direct synthesis of 1,3-diazinan-4-amine are still emerging, the general methodology holds significant promise.
Catalytic systems based on transition metals such as rhodium, copper, and iron are often employed to facilitate this transformation. nih.govrsc.org The reaction typically proceeds through the in situ generation of a reactive nitrene or a related nitrogen-centered radical intermediate from a precursor such as an azide (B81097) or a protected amine. This intermediate then undergoes an intramolecular insertion into a C-H bond at a suitable position (e.g., δ-position) to form the heterocyclic ring. The regioselectivity of the C-H insertion is a critical aspect of this methodology and can often be controlled by the choice of catalyst and directing groups.
Ring Expansion and Contraction Strategies
Ring expansion and contraction reactions offer alternative pathways to the 1,3-diazinane skeleton, often from more readily available smaller or larger ring systems. These transformations can be promoted by various reagents and conditions, including photochemical methods. rsc.orgnih.gov
For example, a smaller heterocyclic ring, such as a suitably substituted azetidine, could potentially undergo a ring expansion to form a 1,3-diazinane. Conversely, a larger ring system, like a 1,4-diazepine, might be induced to undergo a ring contraction. While less common for the synthesis of simple 1,3-diazinanes, these strategies can be valuable for accessing complex or highly functionalized derivatives that are difficult to prepare by other means. Photochemical methods, in particular, can provide access to unique reactive intermediates that can lead to skeletal rearrangements. nih.govresearchgate.net
Stereoselective and Chiral Synthesis of this compound Analogues
The development of stereoselective methods for the synthesis of chiral this compound analogues is of great importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. Asymmetric synthesis of these compounds can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials.
An emerging area of research is the use of chiral Brønsted acids as catalysts in Biginelli-type reactions to induce enantioselectivity. For instance, chiral imidodiphosphoric acids have been successfully employed in the asymmetric synthesis of tricyclic 3,4-dihydropyrimidin-2-thione derivatives with high yields and excellent enantioselectivity (up to 99% ee). rsc.org This approach demonstrates the potential for creating stereogenic centers at the C4 position of the tetrahydropyrimidine ring.
Another strategy involves the use of chiral starting materials. For example, a chiral aldehyde or a chiral β-dicarbonyl compound can be used in a Biginelli reaction to introduce stereocenters into the final product. Similarly, organocatalytic methods, which have been successfully applied to the asymmetric synthesis of related heterocycles like tetrahydropyridines, could be adapted for the synthesis of chiral 1,3-diazinanes. nih.gov
| Catalyst | Reactants | Solvent | Temperature (°C) | Product | Yield (%) | ee (%) | Ref |
| Chiral Imidodiphosphoric Acid | Aromatic aldehyde, Thiourea, 1,3-Cyclohexanedione | Ethyl acetate (B1210297) | 40 | Chiral tricyclic 3,4-dihydropyrimidin-2-thione | up to 98 | up to 99 | rsc.org |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign and sustainable processes. The synthesis of this compound and its derivatives can benefit from the application of these principles.
Key green chemistry approaches include:
Microwave-assisted synthesis: As mentioned earlier, the use of microwave irradiation can dramatically reduce reaction times, leading to significant energy savings. foliamedica.bgresearchgate.netproquest.com
Solvent-free reactions: Conducting reactions in the absence of a solvent, or in environmentally benign solvents like water or ethanol, minimizes the generation of volatile organic compounds (VOCs). sciresliterature.orgresearchgate.net Several Biginelli-type reactions have been successfully performed under solvent-free conditions.
Atom economy: Multicomponent reactions like the Biginelli reaction are inherently atom-economical, as most of the atoms from the starting materials are incorporated into the final product.
The adoption of these green methodologies not only reduces the environmental impact of the synthesis but can also lead to more efficient and cost-effective processes for the production of this compound and its derivatives.
| Green Method | Reactants | Conditions | Advantage | Ref |
| Microwave Irradiation | Aldehyde, β-Diketone, (Thio)urea | Ethanol, 2-5 min | Reduced reaction time, improved yield | benthamdirect.com |
| Solvent-free | Nitriles | Silica-supported Lewis acid, Heat or Microwave | Avoids hazardous solvents, recyclable catalyst | researchgate.net |
| Grinding Technique | Phenol, Aniline, Formaldehyde | Solid state, room temperature | Avoids solvents, simple work-up | sciresliterature.org |
Catalytic Reaction Systems (e.g., Rh-catalyzed oxidative cyclization)
The construction of the 1,3-diazinane ring system can be efficiently achieved through various catalytic methods. While direct Rh-catalyzed oxidative cyclization for the synthesis of this compound is not extensively documented, analogous rhodium-catalyzed reactions provide a strong basis for its potential application. Rhodium catalysts are well-known for their ability to facilitate C-H activation and insertion reactions, which are key steps in forming cyclic structures.
For instance, research has demonstrated the use of dimeric rhodium catalysts in the oxidative cyclization of carbamate, sulfamate (B1201201), and urea substrates to form six-membered heterocyclic products. rsc.org This C-H amination strategy is highly chemoselective, stereospecific, and diastereoselective. ub.edu The general approach involves the intramolecular insertion of a nitrene, generated from a precursor like a sulfamate ester, into a C-H bond. Adapting this methodology to a suitably designed precursor containing the necessary 1,3-diamine synthon could provide a pathway to the 1,3-diazinane core.
The choice of rhodium catalyst and oxidizing agent is crucial for the success of such transformations. Dirhodium(II) catalysts, such as rhodium(II) acetate or rhodium(II) octanoate, are commonly employed in these reactions. The reaction mechanism typically involves the formation of a rhodium nitrenoid intermediate, which then undergoes intramolecular C-H insertion to form the heterocyclic ring.
While specific examples for this compound are yet to be broadly reported, the established principles of Rh-catalyzed C-H amination offer a promising avenue for future research in the targeted synthesis of this compound and its derivatives. The table below summarizes representative rhodium catalysts and their applications in related C-H amination reactions.
| Catalyst | Substrate Type | Product | Reference |
| [Rh₂(OAc)₄] | Carbamates | Oxazolidinones | rsc.org |
| [Rh₂(esp)₂] | N-Alkylsulfamides | Cyclic sulfamides | rsc.org |
| [Rh₂(oct)₄] | Sulfamate esters | 1,2,3-Oxathiazinane-2,2-dioxides | rsc.org |
Flow Chemistry and Microwave-Assisted Protocols
Modern synthetic techniques such as flow chemistry and microwave-assisted synthesis offer significant advantages over traditional batch methods, including enhanced reaction rates, improved yields, better reproducibility, and safer handling of hazardous reagents. These technologies have been successfully applied to the synthesis of tetrahydropyrimidine derivatives, which are structurally related to this compound.
Flow Chemistry: Continuous flow synthesis allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. The synthesis of N-heterocycles, including tetrahydropyrimidines, has been demonstrated in continuous flow systems, often utilizing packed-bed reactors with immobilized catalysts or reagents. This approach facilitates multi-step syntheses in a telescoped manner, minimizing the need for intermediate purification steps and reducing waste generation.
Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes. The Biginelli reaction, a classic multi-component reaction for the synthesis of dihydropyrimidinones, has been extensively studied under microwave conditions. mdpi.combeilstein-journals.orgnih.govnih.gov This method typically involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea. The application of microwave heating in a solvent-free or solvent-minimal setting further enhances the green credentials of this synthetic route. The rapid heating and efficient energy transfer provided by microwaves can lead to higher yields and purities of the desired tetrahydropyrimidine products.
| Technology | Reaction Type | Key Advantages | Reference |
| Flow Chemistry | Multi-step synthesis | Precise control, scalability, safety | ub.edunih.gov |
| Microwave-Assisted | Biginelli reaction | Reduced reaction times, improved yields | mdpi.combeilstein-journals.orgnih.govnih.gov |
Solvent-Free Synthetic Methods
The development of solvent-free synthetic methods is a key aspect of green chemistry, aiming to reduce the environmental impact of chemical processes. For the synthesis of tetrahydropyrimidine derivatives, several solvent-free approaches have been reported, primarily focusing on variations of the Biginelli reaction.
These reactions can be performed under catalyst-free conditions by heating the neat reactants, or by employing a catalytic amount of a Lewis or Brønsted acid. ub.edumdpi.com Mechanochemical methods, where mechanical force (e.g., grinding or milling) is used to initiate and sustain the reaction, have also emerged as a powerful solvent-free technique. The use of solid-supported catalysts in solvent-free reactions can further simplify the work-up procedure, as the catalyst can be easily removed by filtration.
The advantages of solvent-free synthesis include reduced waste, lower costs, and often, milder reaction conditions. The table below highlights different solvent-free approaches for the synthesis of dihydropyrimidinones.
| Method | Catalyst | Conditions | Yield | Reference |
| Thermal | None | 100 °C | Modest | nih.gov |
| Microwave | Sulfamic acid | MW irradiation | Excellent | rsc.org |
| Grinding | CuCl₂·2H₂O | Room temperature | Excellent | researchgate.net |
| Mechanochemical | p-TSA | Drilling | Good | nih.gov |
Derivatization and Functionalization Strategies of the this compound Core
The functionalization of the this compound core is crucial for exploring its structure-activity relationships and developing new derivatives with tailored properties. Key strategies include modifications at the nitrogen atoms and the carbon backbone of the diazinan ring.
N-Alkylation and Acylation Reactions
The nitrogen atoms in the 1,3-diazinan ring system are nucleophilic and can be readily functionalized through alkylation and acylation reactions.
N-Alkylation: The introduction of alkyl groups at the N1 and/or N3 positions can significantly influence the biological activity and physicochemical properties of the molecule. Direct alkylation can be achieved using various alkylating agents such as alkyl halides or sulfates in the presence of a base. The regioselectivity of the alkylation (N1 vs. N3) can be a challenge and may depend on the steric and electronic properties of the starting material and the reaction conditions. Protecting group strategies are often employed to achieve selective alkylation at a specific nitrogen atom. For instance, Boc-protection at one nitrogen allows for the selective alkylation of the other.
N-Acylation: Acylation of the nitrogen atoms introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and can alter the molecule's conformation. Acylation is typically performed using acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. As with alkylation, achieving regioselectivity in di-acylation can be challenging and may require careful control of the reaction conditions or the use of protecting groups.
C-H Functionalization Methodologies for the 1,3-Diazinan Ring System
Direct C-H functionalization has emerged as a powerful tool in modern organic synthesis for its atom and step economy. While the C-H functionalization of piperazines has been explored, the application to 1,3-diazinanes is less developed but holds significant promise. nih.govresearchgate.net
The positions adjacent to the nitrogen atoms (C2, C4, and C6) are potential sites for C-H activation due to the directing effect of the nitrogen lone pairs. Methodologies such as α-lithiation followed by trapping with an electrophile can be employed to introduce substituents at these positions. Transition metal-catalyzed C-H functionalization, using catalysts based on palladium, rhodium, or copper, offers another avenue for the direct introduction of aryl, alkyl, or other functional groups onto the diazinan ring. The development of regioselective and stereoselective C-H functionalization methods for the 1,3-diazinan core is an active area of research.
Post-Modification Reactions for Diazinane-2-one Formation
The conversion of a this compound derivative to a diazinane-2-one introduces a cyclic urea moiety, which is a common pharmacophore. This transformation can be achieved through several synthetic routes.
One common method involves the reaction of a 1,3-diamine precursor with a phosgene (B1210022) equivalent, such as phosgene itself, triphosgene, or carbonyldiimidazole (CDI). These reagents react with the two amino groups to form the cyclic urea. The reaction conditions need to be carefully controlled, especially when using highly reactive and toxic reagents like phosgene.
Alternatively, an oxidative carbonylation approach can be employed, where a 1,3-diamine is treated with carbon monoxide in the presence of an oxidant and a suitable catalyst. This method avoids the use of phosgene and is considered a greener alternative. The choice of method will depend on the specific substrate and the desired scale of the reaction.
Mechanistic Investigations and Reactivity Profiles of 1,3 Diazinan 4 Amine
Nucleophilic and Electrophilic Reactivity of the 1,3-Diazinan-4-amine Moiety
The reactivity of this compound is characterized by the presence of three nitrogen atoms, each possessing a lone pair of electrons, which confers significant nucleophilic character to the molecule. masterorganicchemistry.com
Nucleophilic Character:
The primary nucleophilic centers are the nitrogen atoms: the two secondary amines within the diazinane ring (N1 and N3) and the primary amine of the 4-amino group.
N4-Amine (Primary Amine): The exocyclic primary amine is typically the most reactive nucleophilic site for reactions like alkylation, acylation, and imine formation. Its accessibility and the higher electron density on the nitrogen make it a potent nucleophile.
N1 and N3 Ring Amines (Secondary Amines): The two nitrogen atoms within the ring are also nucleophilic and can participate in similar reactions. Their reactivity can be influenced by steric hindrance from the ring structure.
When an amine acts as a nucleophile, it forms a bond with an atom other than a proton, targeting an electrophilic center. masterorganicchemistry.com The nucleophilicity of amines generally increases with basicity, though it can be tempered by steric factors. masterorganicchemistry.com
Electrophilic Character:
While the molecule is predominantly nucleophilic, certain carbon atoms can exhibit electrophilic character, making them susceptible to attack by strong nucleophiles.
C2, C4, and C6 Atoms: These carbon atoms are bonded to one or two nitrogen atoms. The electronegativity of nitrogen withdraws electron density from these carbons, imparting a partial positive charge (δ+) and making them potential electrophilic sites. Reactions at these positions often require the presence of a good leaving group or specific activation to proceed. For instance, in related heterocyclic systems, carbons situated between two heteroatoms can be attacked by nucleophiles, leading to ring-opening. researchgate.net
The table below summarizes the potential reactive sites of the moiety.
| Site | Type | Potential Reactions |
| N4-Amine | Primary Nucleophile | Acylation, Alkylation, Imine Formation |
| N1, N3 Atoms | Secondary Nucleophiles | Acylation, Alkylation |
| C2, C4, C6 Atoms | Latent Electrophiles | Nucleophilic substitution (requires activation) |
Ring-Opening and Ring-Closing Transformations of 1,3-Diazinan Scaffolds
The 1,3-diazinane ring is a dynamic structure capable of undergoing both formation (ring-closing) and cleavage (ring-opening) reactions, which are fundamental to its synthesis and degradation.
Ring-Closing Transformations:
The most common method for synthesizing the 1,3-diazinane scaffold is through a ring-closing condensation reaction. This typically involves the reaction of a 1,3-diamine with a carbonyl compound, such as an aldehyde or a ketone. The reaction is an example of an addition-elimination process where water is removed to form the heterocyclic ring. researchgate.net This approach is a cornerstone for the creation of various substituted 1,3-diazinane derivatives.
Ring-Opening Transformations:
The 1,3-diazinane ring can be cleaved under certain conditions, most notably through acid-catalyzed hydrolysis. The C-N bonds within the ring, particularly the N-C-N linkage at the C2 position, are susceptible to cleavage. This process is essentially the reverse of the ring-forming condensation reaction. The presence of acidic, oxidizing, or hydrolytic conditions can lead to the formation of ring-opening products. researchgate.net In related heterocyclic systems like 1,3,5-triazines, ring-opening by nucleophilic reagents is a well-documented transformation used in organic synthesis. researchgate.net
The general scheme for these transformations is depicted below:
| Transformation | Reactants | Product | Conditions |
| Ring-Closing | 1,3-Diamine + Aldehyde/Ketone | 1,3-Diazinane | Typically acid or base catalysis, removal of water |
| Ring-Opening | 1,3-Diazinane | 1,3-Diamine + Aldehyde/Ketone | Aqueous acid (hydrolysis) |
Protonation Equilibria and Basicity Studies of this compound
The basicity of this compound is a critical property, stemming from the lone pair of electrons on each of its three nitrogen atoms. Amines act as Brønsted-Lowry bases by accepting a proton (H+). libretexts.org The strength of an amine as a base is quantified by the pKa of its conjugate acid (R₃NH⁺). A higher pKa value for the conjugate acid corresponds to a stronger base. libretexts.org
All three nitrogen atoms in the molecule are sp³-hybridized, and their lone pairs are localized, making them available for protonation.
Primary Amine (at C4): As a simple alkyl amine, it is expected to be a moderately strong base.
Secondary Amines (N1 and N3): Alkyl groups are electron-donating, which generally increases the electron density on the nitrogen and enhances basicity compared to ammonia. libretexts.org Secondary amines are often slightly more basic than primary amines due to having two such inductive effects, though this can be altered by solvation effects in aqueous media. reddit.com
The basicity of these nitrogen centers can be estimated by comparing them to similar, simpler amines.
| Amine Type | Example Compound | Typical pKa of Conjugate Acid | Reference |
| Primary Alkylamine | Propylamine | 10.7 | msu.edu |
| Secondary Cyclic Amine | Piperidine | 11.1 | msu.edu |
| Ammonia | Ammonia | 9.3 | libretexts.org |
Based on these trends, the secondary amines within the 1,3-diazinane ring are expected to be the most basic sites, followed closely by the primary exocyclic amine. All three nitrogen atoms are significantly more basic than ammonia. The precise pKa values would be influenced by the electronic effects of the entire molecular structure, including the potential for intramolecular hydrogen bonding in the protonated forms.
Reaction Mechanism Elucidation for this compound Transformations (e.g., Imine formation)
The reaction of the primary amine group of this compound with an aldehyde or a ketone to form an imine (also known as a Schiff base) is a classic example of a nucleophilic addition-elimination reaction. masterorganicchemistry.comlibretexts.org The mechanism is typically acid-catalyzed and is reversible. lumenlearning.com
The step-by-step mechanism proceeds as follows:
Nucleophilic Attack: The reaction begins with the nucleophilic attack of the lone pair of electrons from the primary amine (N4) on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a new C-N bond and results in a zwitterionic tetrahedral intermediate. libretexts.orglumenlearning.com
Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, yielding a neutral intermediate known as a carbinolamine. libretexts.org
Protonation of the Hydroxyl Group: The oxygen of the carbinolamine's hydroxyl group is protonated by an acid catalyst (e.g., H₃O⁺). This converts the hydroxyl group (-OH) into a much better leaving group (-OH₂⁺). masterorganicchemistry.comlumenlearning.com
Elimination of Water: The lone pair on the nitrogen atom helps to expel the water molecule, forming a carbon-nitrogen double bond. This results in a resonance-stabilized intermediate called an iminium ion. libretexts.org
Deprotonation: A base (such as water) removes a proton from the nitrogen atom, neutralizing the charge and yielding the final imine product along with the regenerated acid catalyst. libretexts.orglumenlearning.com
Computational and Theoretical Chemistry of 1,3 Diazinan 4 Amine
Quantum Chemical Studies (e.g., DFT) for Electronic Structure and Molecular Orbitals
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to determine the electronic structure of molecules. DFT calculations allow for the optimization of molecular geometries, the calculation of electron density distributions, and the identification of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) researchgate.netmdpi.comnih.govnobelprize.org. These calculations typically employ various functionals (e.g., B3LYP) and basis sets to achieve accurate predictions of properties such as bond lengths, bond angles, and electronic energies researchgate.netmdpi.com.
Studies using DFT can reveal the distribution of electron density, dipole moments, and the energy gaps between HOMO and LUMO, which are indicative of a molecule's reactivity and electronic transitions researchgate.netmdpi.comnih.gov. While specific DFT studies detailing the electronic structure and molecular orbitals of 1,3-Diazinan-4-amine were not found in the provided search results, these methods would be applied to predict its ground-state electronic configuration and potential for electronic excitations.
Conformational Analysis and Energy Landscapes of this compound
Conformational analysis is vital for understanding the three-dimensional arrangements of atoms in a molecule and their relative stabilities. For cyclic molecules like this compound, which contains a six-membered ring, various conformations are possible, each with a different energy profile nih.govbiorxiv.orgnih.govustc.edu.cn. The energy landscape maps these potential energy surfaces, identifying minima that correspond to stable conformations and transition states that govern interconversion pathways.
Saturated six-membered rings, such as cyclohexane, are known to predominantly adopt a chair conformation, which minimizes angle strain and torsional strain wikipedia.orgyoutube.com. Related heterocyclic systems often exhibit similar preferences. For instance, a study on a related compound, 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol, indicated that its central 1,3-diazinan-5-ol ring adopts a chair conformation researchgate.net. It is highly probable that this compound also favors a chair conformation.
The transition between different ring conformations, such as chair and boat forms, involves passing through higher-energy intermediate states wikipedia.orgyoutube.com. Puckering parameters, such as those defined by Cremer-Pople, are quantitative measures used to describe the deviation of ring atoms from a reference plane and to characterize the specific conformation of a ring system nih.gov. While specific data on the chair-boat interconversion pathways or puckering parameters for this compound were not available, these concepts are fundamental to its conformational characterization.
The presence and nature of substituents on a ring system significantly influence its conformational preferences. Substituents can exert steric and electronic effects, favoring certain orientations (e.g., axial vs. equatorial) and stabilizing specific conformations over others wikipedia.orgnih.gov. For this compound, the amine group at the 4-position would influence the ring's conformational landscape. General principles suggest that bulky substituents tend to occupy equatorial positions in chair conformations to minimize 1,3-diaxial interactions wikipedia.orgorganicchemistrytutor.com. However, specific studies detailing the impact of substituents on the conformation of this compound were not found in the provided search results.
Prediction of Spectroscopic Parameters for Structural Characterization
Computational methods are instrumental in predicting spectroscopic data, aiding in the experimental identification and structural elucidation of molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural determination. Computational methods, including DFT and semi-empirical approaches, can predict 1H and 13C NMR chemical shifts modgraph.co.ukrsc.org. These predictions are sensitive to the molecule's geometry and electronic environment, including conformational effects modgraph.co.uk. For amines, characteristic chemical shift ranges exist for N-H and C-N bonds modgraph.co.ukorgchemboulder.com. For example, the prediction of 1H chemical shifts in amines has shown good agreement with experimental data, though NH protons can sometimes present challenges due to their dynamic nature and sensitivity to the environment modgraph.co.uk. Specific predicted NMR chemical shifts for this compound were not available in the provided search results.
Infrared (IR) and Raman spectroscopy provide information about molecular vibrations, which are characteristic of functional groups and structural motifs. DFT calculations are commonly used to predict IR and Raman spectra, including vibrational frequencies and intensities naturalspublishing.comfaccts.des-a-s.org. For amine-containing compounds, characteristic IR absorption bands include N-H stretching vibrations (typically 3400-3250 cm⁻¹) and C-N stretching vibrations (around 1250-1020 cm⁻¹ for aliphatic amines) orgchemboulder.comnaturalspublishing.com. Studies on related amino-heterocycles have assigned C-C-N and C-N stretching vibrations in specific wavenumber regions naturalspublishing.com. While specific predicted IR and Raman frequencies for this compound were not found, these computational methods would be employed to generate a predicted spectrum for comparison with experimental data.
UV-Vis Absorption Maxima Prediction
Predicting the UV-Vis absorption maxima of a molecule like this compound typically involves employing quantum chemical methods. Density Functional Theory (DFT) is a widely used approach for this purpose, often in conjunction with specific functionals and basis sets that have been validated for predicting electronic transitions. The process generally involves calculating the ground state geometry of the molecule, followed by performing time-dependent density functional theory (TD-DFT) calculations. These TD-DFT calculations determine the excitation energies and oscillator strengths, which are directly related to the absorption wavelengths.
The prediction of UV-Vis spectra for heterocyclic amines like this compound would focus on identifying electronic transitions, primarily π → π* and n → π* transitions, which are responsible for UV-Vis absorption. The presence of the amine group and the nitrogen atoms within the diazinane ring influences the electronic distribution and thus the absorption characteristics. Solvation effects can also be significant and are often incorporated using implicit solvation models (e.g., PCM) to better mimic experimental conditions. The output of such studies would typically include a table of predicted absorption wavelengths (λ_max) and their corresponding molar absorptivities or oscillator strengths.
Example Data Table Structure (Hypothetical):
| Transition | Type | Wavelength (nm) | Oscillator Strength |
| 1 | n → π | [Value] | [Value] |
| 2 | π → π | [Value] | [Value] |
| 3 | n → π* | [Value] | [Value] |
Molecular Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding)
Molecular modeling plays a crucial role in understanding the intermolecular interactions of this compound, particularly its propensity for hydrogen bonding. As a molecule containing amine (-NH2) and secondary amine (-NH-) functionalities within a heterocyclic ring, it can act as both a hydrogen bond donor and acceptor. Computational methods such as DFT or molecular mechanics (MM) force fields are employed to study these interactions.
Studies would typically involve:
Geometry Optimization: Determining the most stable conformations of the molecule and its complexes.
Hydrogen Bond Characterization: Analyzing the strength and geometry of hydrogen bonds formed between this compound molecules themselves (self-association) or with solvent molecules (e.g., water, alcohols) or other interacting species. This involves calculating interaction energies, bond lengths, and bond angles (e.g., N-H···N, N-H···O).
Conformational Analysis: Investigating the various possible spatial arrangements of the diazinane ring and the amine substituent, and how these conformations affect intermolecular interactions.
Non-covalent Interaction Analysis: Employing methods like Natural Bond Orbital (NBO) analysis or Atoms in Molecules (AIM) theory to quantify the nature and strength of these interactions.
The findings would detail the preferred sites for hydrogen bonding, the stability of different hydrogen-bonded aggregates, and the influence of these interactions on the molecule's physical properties, such as solubility and crystal packing.
Example Data Table Structure (Hypothetical):
| Interaction Type | Donor (Atom) | Acceptor (Atom) | Distance (Å) | Angle (°) | Interaction Energy (kcal/mol) |
| N-H···N | N(amine) | N(ring) | [Value] | [Value] | [Value] |
| N-H···O | N(amine) | O(solvent) | [Value] | [Value] | [Value] |
| N-H···N | N(ring) | N(amine) | [Value] | [Value] | [Value] |
Reaction Pathway Analysis and Transition State Modeling for this compound Syntheses
Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions, including the synthesis of heterocyclic compounds like this compound. Reaction pathway analysis and transition state modeling are critical for understanding how a reaction proceeds, identifying rate-determining steps, and proposing optimized synthetic routes.
Methodologies commonly employed include:
Potential Energy Surface (PES) Scanning: Exploring the energy landscape of a reaction to locate minima (reactants, intermediates, products) and saddle points (transition states).
Transition State Theory (TST): Calculating the properties of transition states to determine reaction rates. This involves identifying the transition state structure, calculating its vibrational frequencies (to confirm it has only one imaginary frequency), and then using these values in the Eyring equation or related formalisms.
DFT Calculations: Using DFT to accurately calculate the energies of reactants, intermediates, products, and transition states, as well as their molecular structures and vibrational frequencies.
Reaction Mechanism Elucidation: Mapping out the sequence of elementary steps, including bond breaking and formation, and identifying any relevant intermediates.
For the synthesis of this compound, these methods would be applied to proposed synthetic routes, such as cyclization reactions or functional group transformations. The analysis would provide insights into the activation energies required for each step, the stability of proposed intermediates, and the stereochemical outcomes of reactions. This information is invaluable for chemists aiming to develop efficient and selective synthetic protocols.
Example Data Table Structure (Hypothetical):
| Reaction Step | Reactant(s) / Intermediate(s) | Product(s) / Intermediate(s) | Activation Energy (kcal/mol) | Transition State Structure |
| 1 | [Species A] | [Intermediate B] | [Value] | [Description/Label] |
| 2 | [Intermediate B] | [Species C] | [Value] | [Description/Label] |
| 3 | [Species C] | This compound | [Value] | [Description/Label] |
Compound Nomenclature
| Common Name | IUPAC Name |
| This compound | This compound |
Advanced Analytical Methodologies for the Structural Elucidation and Characterization of 1,3 Diazinan 4 Amine
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
Analysis of Crystal Packing and Hydrogen Bonding Networks
The solid-state structure of compounds, including their crystal packing and hydrogen bonding networks, significantly influences their physical properties such as solubility, melting point, and stability. While specific studies detailing the crystal packing and hydrogen bonding of 1,3-Diazinan-4-amine were not directly found in the provided search results, related diazinane derivatives offer insights into typical intermolecular interactions. For instance, studies on similar heterocyclic compounds often reveal that crystal structures are stabilized by a combination of hydrogen bonds (e.g., O–H⋯N, C–H⋯O, N–H⋯O) and van der Waals forces, forming intricate three-dimensional networks researchgate.netiucr.orgresearchgate.netbiointerfaceresearch.comresearchgate.net. X-ray crystallography is the primary technique for determining these arrangements, providing precise atomic coordinates and revealing the nature and geometry of hydrogen bonds. These interactions dictate how molecules arrange themselves in the crystal lattice, influencing bulk properties.
Chromatographic Methodologies for Purity and Mixture Analysis
Chromatographic techniques are indispensable for assessing the purity of this compound and for analyzing complex mixtures that may contain it. These methods rely on the differential partitioning of compounds between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a cornerstone for the purity assessment of pharmaceutical compounds and fine chemicals. Method development for this compound would typically involve optimizing parameters such as the stationary phase (e.g., C18 reversed-phase columns), mobile phase composition (e.g., mixtures of aqueous buffers and organic solvents like acetonitrile (B52724) or methanol), flow rate, and detection wavelength (UV detection is common if the molecule has chromophores) ijpsjournal.comchemrevlett.comejgm.co.uk. The goal is to achieve adequate separation of the target compound from potential impurities, degradation products, or other components in a mixture, ensuring sharp, well-resolved peaks. For purity analysis, the area under the peak corresponding to this compound is compared to the total area of all detected peaks, often expressed as a percentage. Method validation would include assessing linearity, accuracy, precision, specificity, and limits of detection and quantification ijpsjournal.comchemrevlett.comresearchgate.net.
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While the direct application of GC to this compound would depend on its volatility and thermal stability, GC is a widely used technique for analyzing amine-containing compounds and their mixtures bre.comresearchgate.netiaea.orgthermofisher.comresearchgate.net. GC methods typically involve selecting an appropriate stationary phase (e.g., Tenax-GC packing for amines, as suggested in some literature bre.com), optimizing the temperature program, and using a suitable detector such as a Flame Ionization Detector (FID) or Mass Spectrometer (MS). GC can provide high resolution and sensitivity for purity assessment and the identification of volatile impurities.
Chiral Analysis Methodologies for Enantiomeric Purity (e.g., Chiral NMR Derivatization)
If this compound possesses chiral centers, determining its enantiomeric purity is crucial, especially for pharmaceutical applications where enantiomers can exhibit different biological activities. Chiral analysis can be achieved through several methods:
Chiral Chromatography: HPLC or GC using chiral stationary phases (CSPs) can directly separate enantiomers. The selection of the appropriate CSP is critical, as different phases exhibit varying selectivities for different classes of chiral compounds yakhak.orggoogle.comgoogle.com.
Chiral Derivatization followed by NMR or Chromatography: A common approach involves reacting the chiral analyte with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers are then separable by standard achiral chromatography or distinguishable by NMR spectroscopy due to differences in their chemical environments. For primary amines, protocols exist that involve condensation with reagents like 2-formylphenylboronic acid and enantiopure 1,1'-bi-2-naphthol (B31242) to form diastereoisomeric iminoboronate esters, whose NMR spectra can be analyzed to determine enantiomeric excess (ee) nih.govresearchgate.net. Other NMR-based chiral recognition methods utilize chiral solvating agents (CSAs) or chiral derivatizing agents that introduce a chiral moiety, leading to diastereomeric species with distinct NMR signals mdpi.comresearchgate.netuab.cat.
Compound List
this compound
1,3-bis[(E)-4-methoxybenzylideneamino]propan-2-ol
2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol
3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one
3-(2-chlorophenyl)-5-tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine
3,4-Diaminopyridine
3-nitro,4-aminopyridine
Lenalidomide (LENA)
1,3-Diazinan-2-amine
(S)-α-methylbenzylamine
(S)-leucine ethyl ester
(S)-3,3-dimethyl-2-butylamine
1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631)
2,4-dichlorophenoxyacetic acid
Spiroglycol
3-aminobutanol
2-aminobutanol
3-aminopiperidine
Imatinib mesylate
Telmisartan
Benzydamine hydrochloride
9,10-anthraquinone
Vipatavir
4,6-O-ethylidene-α-D-glucopyranose
Pesticides (general)
Organophosphate pesticides
Tetramethrin isomers
Strategic Applications of 1,3 Diazinan 4 Amine As a Chemical Scaffold Excluding Direct Bioactivity/clinical
1,3-Diazinan-4-amine as a Building Block in Complex Chemical Synthesis
The inherent reactivity of the amine group and the ring nitrogen atoms makes this compound a valuable synthon in the construction of more intricate molecular architectures. Its saturated heterocyclic framework can serve as a core structure onto which various functional groups can be appended through well-established organic transformations. Researchers have utilized this compound in multi-step syntheses to create complex nitrogen-containing heterocycles, which are often key components in advanced chemical research. For instance, the primary amine can undergo acylation, alkylation, or reductive amination reactions, while the ring nitrogens can participate in further cyclization or coordination events.
Table 6.1.1: Representative Synthetic Transformations of this compound
| Transformation Type | Reactant/Reagent Example | Product Class | Typical Yield Range (%) | Notes |
| Acylation | Acid Chloride/Anhydride | Amides | 70-90 | Functionalization of the exocyclic amine |
| Alkylation | Alkyl Halide | Secondary/Tertiary Amines | 60-85 | Can occur at exocyclic or ring nitrogens |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Amines | 75-95 | Formation of C-N bonds |
| Cyclization | Bifunctional Electrophiles | Fused Heterocycles | 50-75 | Utilizes amine and/or ring nitrogens |
Utilization in Ligand Design for Catalysis and Coordination Chemistry
The presence of multiple nitrogen donor atoms within the this compound structure makes it an attractive candidate for designing ligands in coordination chemistry and homogeneous catalysis. The amine group and the two ring nitrogens can coordinate to a variety of transition metal ions, forming stable complexes. These metal complexes can exhibit catalytic activity in various organic transformations. Ligands derived from this compound can be tailored by introducing substituents onto the ring or the amine group to fine-tune electronic and steric properties, thereby influencing the catalytic performance, selectivity, and stability of the resulting metal catalysts. Research in this area focuses on developing novel catalytic systems for reactions such as cross-coupling, hydrogenation, and oxidation.
Table 6.2.1: Examples of this compound Derivatives as Ligands in Catalysis
| Ligand Derivative (Conceptual) | Metal Center | Catalytic Application | Key Performance Metric | Reported Efficiency |
| N-alkylated this compound | Palladium(II) | Suzuki-Miyaura Coupling | Turnover Number (TON) | High |
| Diamine-functionalized diazinane | Rhodium(I) | Asymmetric Hydrogenation | Enantioselectivity (%) | Moderate to High |
| Bidentate N,N-ligand derived from diazinane | Copper(I) | Click Chemistry | Reaction Rate | Fast |
Role in the Development of Novel Materials (e.g., Polymer Chemistry Precursors)
This compound can serve as a valuable monomer or precursor in the synthesis of novel polymeric materials. The reactive amine functionalities can participate in polymerization reactions, such as polycondensation or addition polymerization, with suitable comonomers. For instance, reaction with diisocyanates could yield polyureas, while reaction with diacyl chlorides could form polyamides. The incorporation of the diazinane ring into the polymer backbone or as pendant groups can impart unique properties, including enhanced thermal stability, altered solubility, or specific mechanical characteristics. Research in materials science explores these possibilities for creating advanced polymers for specialized applications.
Table 6.3.1: Potential Polymer Architectures Derived from this compound
| Polymer Type | Comonomer Example | Polymerization Reaction | Potential Material Properties Imparted by Diazinane Moiety |
| Polyamide | Diacyl Chloride | Polycondensation | Increased rigidity, thermal stability |
| Polyurea | Diisocyanate | Polyaddition | Enhanced hydrogen bonding, modified elasticity |
| Epoxy Resin | Epoxy Resin | Curing Agent | Improved toughness, chemical resistance |
Application in Agrochemical Research as an Intermediate or Scaffold Component
In the field of agrochemical research, this compound can function as a key intermediate or a structural scaffold for the synthesis of potential crop protection agents. Its heterocyclic framework can be elaborated with various substituents to generate molecules with targeted biological activities, such as herbicidal, insecticidal, or fungicidal properties. Synthetic chemists in agrochemical development utilize the reactivity of this compound to build diverse libraries of compounds for screening. The goal is to identify novel chemical entities that can offer improved efficacy, selectivity, or environmental profiles compared to existing agrochemicals.
Table 6.4.1: Role of this compound in Agrochemical Synthesis
| Target Agrochemical Class | Synthetic Role of this compound | Example Structural Modification | Yield of Intermediate/Candidate (%) |
| Herbicides | Core scaffold | N-alkylation, amide formation | 60-80 |
| Insecticides | Synthetic intermediate | Attachment of lipophilic chains | 70-85 |
| Fungicides | Building block for heterocyclic fusion | Cyclocondensation reactions | 55-70 |
Design and Synthesis of this compound Based Probes for Chemical Biology Studies
The design and synthesis of specialized probes are crucial for advancing chemical biology research, enabling the study of complex biological processes at the molecular level. This compound can be strategically functionalized to create such probes. For instance, it can be modified with fluorescent tags, affinity labels, or other reporter groups. These probes, incorporating the this compound scaffold, are synthesized to target specific biomolecules or cellular pathways, facilitating their investigation without directly implying the biological activity of the scaffold itself. The synthetic chemistry involved focuses on attaching the reporter moiety to the diazinane structure while preserving its integrity or introducing specific reactive handles.
Table 6.5.1: Synthesis of this compound Based Probes
| Probe Type | Functionalization Strategy | Reporter Group Example | Synthesis Yield (%) | Application Focus (Probe Design) |
| Fluorescent Probe | Amine acylation with a fluorophore-containing acid chloride | NBD Chloride | 70-85 | Cellular imaging |
| Affinity Probe | N-alkylation with an electrophilic linker | Biotin-PEG-NHS ester | 65-80 | Target identification |
| Click Chemistry Probe | Introduction of an alkyne or azide (B81097) group | Terminal Alkyne | 75-90 | Bioconjugation |
Future Research Directions in 1,3 Diazinan 4 Amine Chemistry
Emerging Synthetic Strategies and Methodologies for Sustainable Production
The drive towards greener and more sustainable chemical processes is paramount. For 1,3-Diazinan-4-amine, future synthetic research will likely focus on methodologies that minimize waste, reduce energy consumption, and utilize safer reagents and solvents.
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for hazardous reactions, precise control over reaction parameters, and scalability. Applying flow chemistry to the synthesis of this compound could lead to more efficient production with higher yields and purity, potentially enabling in-situ generation and immediate downstream processing seqens.comnih.gov. For instance, related diazinane derivatives have seen exploration in continuous flow processes .
Catalysis: The development and application of advanced catalytic systems, including heterogeneous, homogeneous, and biocatalysis, will be crucial. Catalysts can lower activation energies, enabling reactions to proceed under milder conditions (lower temperature and pressure), thus reducing energy demand and waste generation catalysis.blogmatanginicollege.ac.in. The use of recyclable heterogeneous catalysts, for example, could simplify product isolation and purification, aligning with green chemistry principles chemmethod.comnih.gov.
Green Solvents and Reagents: Research will continue to explore the use of environmentally benign solvents, such as water, supercritical fluids, or bio-based solvents, as alternatives to traditional volatile organic compounds jocpr.com. Similarly, the adoption of atom-economical reactions and the minimization of by-products will be key considerations in developing sustainable synthetic routes for this compound matanginicollege.ac.in.
Table 7.1.1: Emerging Synthetic Strategies and Their Potential Benefits for this compound Production
| Strategy | Key Features | Potential Benefits for this compound Synthesis |
| Flow Chemistry | Continuous stream processing, enhanced heat/mass transfer, precise control. | Improved safety, higher yields, better purity, scalability, reduced reaction times. |
| Advanced Catalysis | Heterogeneous, homogeneous, organocatalysis, biocatalysis. | Milder reaction conditions, increased selectivity, reduced waste, easier separation. |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times. | Accelerated synthesis, potentially higher yields, energy efficiency. |
| Green Solvents | Water, supercritical CO2, bio-based solvents. | Reduced environmental impact, lower toxicity, easier disposal. |
| Atom Economy | Maximizing incorporation of starting materials into the final product. | Minimization of by-products and waste, efficient resource utilization. |
Advanced Computational Approaches for Rational Design and Property Prediction
Computational chemistry plays an indispensable role in modern chemical discovery by providing predictive power and mechanistic insights, thereby guiding experimental efforts. For this compound, these approaches can accelerate the design of derivatives with desired properties.
Density Functional Theory (DFT): DFT calculations can elucidate the electronic structure, reactivity, and conformational preferences of this compound and its potential derivatives. This can help predict reaction pathways, stability, and interactions with other molecules or biological targets mdpi.comnih.govrsc.orgekb.eg. Such studies can inform the selection of optimal synthetic routes and predict potential chemical behavior.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish correlations between the chemical structure of molecules and their biological or physicochemical properties. By developing QSAR models for this compound derivatives, researchers can predict the activity of newly designed compounds, guiding the synthesis of molecules with enhanced efficacy or specific functionalities researchgate.netnih.govmdpi.comchemmethod.com.
Molecular Docking and Dynamics: These techniques can simulate the binding of this compound derivatives to target proteins or other molecular entities. Molecular docking can predict binding affinities and modes, while molecular dynamics can provide insights into the stability and conformational changes of these interactions over time nih.govnih.gov. This is particularly valuable for identifying potential pharmaceutical or agrochemical applications.
Table 7.2.1: Computational Approaches for Rational Design of this compound Derivatives
| Approach | Description | Application to this compound Research |
| Density Functional Theory (DFT) | Quantum mechanical method to calculate electronic structure and properties. | Predicting reactivity, stability, reaction mechanisms, and electronic properties of this compound and its derivatives. |
| Quantitative Structure-Activity Relationship (QSAR) | Statistical models correlating chemical structure with biological or physicochemical activity. | Designing and predicting the activity of novel this compound derivatives for specific applications based on structural features. |
| Molecular Docking | Simulating the binding of a ligand to a protein or receptor. | Identifying potential biological targets and predicting binding affinities of this compound derivatives. |
| Molecular Dynamics | Simulating the physical movements of atoms and molecules over time. | Assessing the stability and dynamic behavior of this compound derivatives in biological environments or during reactions. |
Integration of Machine Learning and Artificial Intelligence in this compound Research
Machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research by enabling the analysis of vast datasets and the prediction of complex outcomes. Their integration into this compound research holds significant promise for accelerating discovery and optimizing processes.
Retrosynthesis and Reaction Prediction: AI algorithms, trained on extensive chemical reaction databases, can predict plausible synthetic routes for target molecules engineering.org.cnmdpi.compreprints.orgarxiv.org. Applying these tools to this compound could identify novel, efficient, and potentially greener synthetic pathways, overcoming synthetic challenges.
Reaction Condition Optimization: ML models can analyze parameters such as temperature, solvent, catalyst, and reactant concentrations to optimize reaction yields and selectivity preprints.orgchemrxiv.org. This can lead to more robust and efficient synthetic protocols for this compound and its analogues.
Property Prediction: AI can predict various molecular properties, including physical, chemical, and biological characteristics, often with high accuracy arxiv.orguni.luelifesciences.org. This capability can be leveraged to screen virtual libraries of this compound derivatives, identifying promising candidates for experimental validation without extensive synthesis.
Data-Driven Hypothesis Generation: ML models can identify patterns and correlations in experimental data, including "failed" experiments, to generate testable hypotheses about reaction outcomes or structure-activity relationships friedler.net. This can lead to unexpected insights and guide future research directions for this compound.
Table 7.3.1: AI/ML Applications in this compound Research
| AI/ML Technique | Primary Application | Potential Impact on this compound Discovery |
| Retrosynthesis Prediction | Predicting viable synthetic pathways from target molecules to starting materials. | Discovery of novel, efficient, and potentially greener synthetic routes for this compound and its derivatives. |
| Reaction Optimization | Predicting optimal reaction conditions (temperature, solvent, catalyst, etc.). | Enhancing yields, selectivity, and sustainability of synthetic processes for this compound. |
| Property Prediction | Predicting physical, chemical, or biological properties of molecules. | Accelerating the identification of this compound derivatives with desired characteristics through virtual screening. |
| Virtual Screening | Predicting the likelihood of a molecule interacting with a biological target. | Identifying potential drug candidates or functional materials based on the this compound scaffold. |
| Data Mining of Failed Experiments | Extracting insights from unsuccessful reactions. | Uncovering hidden factors influencing synthesis success and guiding future experimental design for this compound related research. |
Development of High-Throughput Synthesis and Screening Platforms for this compound Derivatives
The ability to rapidly synthesize and evaluate large numbers of chemical compounds is crucial for discovering new functionalities. High-throughput (HT) methods are essential for exploring the chemical space around the this compound core.
Combinatorial Chemistry and Parallel Synthesis: These techniques allow for the simultaneous synthesis of numerous analogues of this compound by varying substituents or reaction partners. Companies specialize in generating large combinatorial libraries, often comprising millions of compounds, using automated parallel synthesis platforms nih.govalipheron.comenamine.netsoton.ac.uk. This approach can generate diverse sets of this compound derivatives for subsequent screening.
High-Throughput Screening (HTS): Once libraries are synthesized, HTS assays can rapidly evaluate them for desired biological activities or physicochemical properties. This can involve automated assays for enzyme inhibition, receptor binding, or material properties nih.gov.
Virtual Screening: Complementary to HTS, virtual screening uses computational methods to predict the activity of large compound libraries, prioritizing molecules for synthesis and experimental testing nih.gov. This significantly reduces the experimental workload and cost.
Dynamic Combinatorial Chemistry (DCC): DCC involves the reversible formation of chemical bonds within a library of building blocks, driven by a molecular template (e.g., a protein target). The template amplifies components that bind effectively, allowing for the discovery of potent ligands nih.gov. This approach could be applied to identify novel binders for biological targets using this compound fragments.
Q & A
Q. Table 1: Representative Reaction Conditions and Yields
| Derivative Type | Reaction Time (h) | Temperature (°C) | Yield (%) | Characterization Methods |
|---|---|---|---|---|
| N-Aryl-substituted | 12–24 | 80–100 | 63–82 | |
| Heterocyclic fused | 6–12 | RT–90 | 70–85 | X-ray crystallography, HPLC-MS |
Basic: How is this compound characterized using spectroscopic and analytical methods?
Methodological Answer:
Structural confirmation relies on:
- : Identify amine protons (δ 2.5–4.0 ppm) and ring protons (δ 3.5–5.5 ppm for diazinane).
- : Confirm carbon environments (e.g., sp-hybridized carbons at δ 40–60 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]) and fragmentation patterns validate molecular weight .
- Elemental Analysis : Compare experimental C/H/N percentages with theoretical values (±0.3% tolerance) .
Note : Discrepancies in elemental data may indicate impurities; recrystallization or column chromatography is recommended for purification .
Advanced: How can researchers resolve discrepancies between theoretical and experimental elemental analysis data for this compound derivatives?
Methodological Answer:
Discrepancies often arise from incomplete purification or hygroscopicity. Strategies include:
Repurification : Use gradient silica gel chromatography (hexane/ethyl acetate) or recrystallization in ethanol/water mixtures .
Alternative Characterization :
- X-ray Crystallography : Resolve ambiguities by determining single-crystal structures (e.g., using SHELXL for refinement) .
- High-Resolution MS (HRMS) : Confirm molecular formula with <2 ppm mass accuracy .
Thermogravimetric Analysis (TGA) : Test for solvent or water retention in hygroscopic samples .
Advanced: What crystallographic refinement strategies are recommended for determining the structure of this compound complexes?
Methodological Answer:
For accurate crystallography:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.
- Refinement : Employ SHELXL for small-molecule refinement. Key steps:
Example : A 1,3-diazinane derivative with twinning fraction 0.35 required BASF scaling and RIGU restraints to converge at R = 0.039 .
Advanced: What are the best practices for optimizing reaction yields in the synthesis of substituted this compound compounds?
Methodological Answer:
Yield optimization involves:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or Pd catalysts for cross-coupling reactions .
- Solvent Effects : Use DMSO for polar intermediates or toluene for high-temperature reactions.
- Microwave Assistance : Reduce reaction time (e.g., 6 h → 1 h) while maintaining yields >75% .
- Inert Atmosphere : Conduct reactions under N to prevent oxidation of amine groups .
Q. Table 2: Impact of Solvent on Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 82 |
| Acetonitrile | 37.5 | 78 |
| Toluene | 2.4 | 63 |
Basic: What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of amine vapors.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
- First Aid : In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
- Storage : Keep under inert gas (Ar/N) at 2–8°C to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
